molecular formula C7H7Br2NO B13658731 2-Bromo-3-(bromomethyl)-6-methoxypyridine

2-Bromo-3-(bromomethyl)-6-methoxypyridine

Cat. No.: B13658731
M. Wt: 280.94 g/mol
InChI Key: PADMKHHOBNUVSJ-UHFFFAOYSA-N
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Description

2-Bromo-3-(bromomethyl)-6-methoxypyridine is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a pyridine core functionalized with both bromo and bromomethyl groups, making it a highly versatile and reactive building block in synthetic organic chemistry. Its primary research value lies in its application in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, where the bromo substituent acts as a key reactive site . Concurrently, the bromomethyl group offers a strategic handle for further molecular elaboration through nucleophilic substitution, enabling researchers to construct more complex architectures, including functionalized ligands and sophisticated pharmaceutical candidates . Compounds within this chemical family are typically stored at low temperatures (e.g., 2-8°C or under nitrogen at -20°C) to ensure stability and require cold-chain transportation . As a bifunctional reagent, it is particularly valuable in explorations within medicinal chemistry for the synthesis of potential enzyme inhibitors and in material science for creating novel organic frameworks. Researchers are advised to handle this material with care, referencing its GHS safety information which typically includes hazard statements such as H314 (Causes severe skin burns and eye damage) and precautionary measures like P280 (Wear protective gloves/protective clothing/eye protection/face protection) . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

2-bromo-3-(bromomethyl)-6-methoxypyridine

InChI

InChI=1S/C7H7Br2NO/c1-11-6-3-2-5(4-8)7(9)10-6/h2-3H,4H2,1H3

InChI Key

PADMKHHOBNUVSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)CBr)Br

Origin of Product

United States

Preparation Methods

Preparation of 2-Bromo-3-methoxypyridine as a Key Intermediate

Several patented methods describe the preparation of 2-bromo-3-methoxypyridine, which is a crucial precursor for the target compound:

  • From 3-hydroxypyridine derivatives:
    The process involves bromination of 3-hydroxypyridine under controlled temperature (typically 10–15 °C) with bromine in alkaline aqueous solution, followed by methylation using methyl iodide in the presence of sodium methoxide in methanol/DMF solvent systems. This two-step sequence yields 2-bromo-3-methoxypyridine with yields up to 80% and purity exceeding 99%.

  • From 2-nitro-3-methoxypyridine:
    Direct bromination replaces the nitro group with bromine using brominating agents under organic acid solvents at 100–140 °C for 4–7 hours. This method offers high yield (up to 90%) and purity (99.6%), with simplified post-reaction workup and lower production costs compared to prior art.

Parameter Method from 3-Hydroxypyridine Method from 2-Nitro-3-methoxypyridine
Reaction Temp. 10–15 °C (bromination), RT (methylation) 100–140 °C (bromination)
Yield (%) ~80 ~90
Purity (%) >99 99.6
Reaction Time 2.5–3 h (bromination), overnight (methylation) 4–7 h
Solvents Aqueous NaOH, methanol, DMF Organic acid solvents
Advantages Mild conditions, short route High yield, low cost, simple operation

Introduction of the Bromomethyl Group at the 3-Position

The bromomethyl substituent is typically installed via bromination of methyl groups adjacent to the pyridine ring:

  • Bromination of 3-(methyl)pyridine derivatives:
    Using bromine or N-bromosuccinimide (NBS) in the presence of initiators and solvents like carbon tetrachloride or chloroform under controlled temperatures. The reaction selectively converts methyl groups to bromomethyl groups.

  • Direct bromination of 2,6-dimethylpyridine derivatives:
    This approach uses dibromo compounds as brominating agents (e.g., dibromohein) and initiators to achieve dibromomethylation at the 2- and 6-positions. Controlling reagent ratios and reaction conditions minimizes polybrominated by-products and improves yields.

One-Step or Sequential Synthesis of this compound

While direct one-step synthesis of this compound is less commonly reported, a plausible approach involves:

  • Starting from 2-bromo-3-methoxypyridine prepared as above.
  • Bromomethylation at the 3-position using brominating agents under mild conditions.
  • Purification by recrystallization or chromatography.

Industrial methods may employ continuous flow reactors for large-scale bromination, improving control over reaction parameters and product consistency.

Reaction Conditions and Optimization

Reagents and Solvents

Reagent Role Notes
Bromine (Br2) Brominating agent Requires controlled addition and cooling
N-Bromosuccinimide (NBS) Bromination initiator Used for selective benzylic bromination
Dibromohein Brominating agent for methyl groups Low toxicity, cost-effective
Sodium hydroxide (NaOH) Base in aqueous bromination Controls pH and reaction rate
Methyl iodide Methylation reagent Used for converting hydroxyl to methoxy
Carbon tetrachloride (CCl4) Solvent for bromination Non-polar, facilitates radical bromination
Dimethylformamide (DMF) Solvent for substitution Polar aprotic solvent, stabilizes intermediates

Temperature and Time

  • Bromination reactions are typically conducted at low to moderate temperatures (0–15 °C) to control regioselectivity and avoid overbromination.
  • Methylation reactions proceed at reflux or room temperature over several hours.
  • Higher temperatures (100–140 °C) are used in some direct bromination methods involving nitro-substituted precursors.

Yield and Purity Considerations

  • Controlling stoichiometry of brominating agents and initiators is critical to minimize polybrominated by-products.
  • Post-reaction workup often includes pH adjustment, extraction, recrystallization, and drying.
  • Debromination steps have been reported to remove excess bromine substitution but add complexity and cost.

Comparative Analysis of Preparation Methods

Feature Method from 2-Nitro-3-methoxypyridine Method from 3-Hydroxypyridine Bromomethylation via Dibromohein
Starting Material Availability Moderate Moderate to high High
Reaction Complexity Moderate Moderate Moderate to high
Yield (%) ~90 ~80 Variable, typically high
Purity (%) ~99.6 >99 High, depends on control
Cost Efficiency High (low cost reagents) Moderate High (cheap brominating agents)
Safety and Environmental Impact Mild, no anhydrous/oxygen-free needed Mild Low toxicity brominating agents
Scalability Suitable for industrial scale Suitable Suitable, especially with flow reactors

Summary Table of Key Preparation Steps for this compound

Step Reaction Type Starting Material Reagents/Conditions Yield (%) Notes
1 Bromination (ring substitution) 2-nitro-3-methoxypyridine Brominating agent, organic acid solvent, 100–140 °C, 4–7 h ~90 High yield and purity, simple workup
2 Bromomethylation (side chain) 2-bromo-3-methoxypyridine Bromine or dibromohein, initiator, CCl4, controlled temp High Requires control to avoid polybromination
3 Methylation (if starting from hydroxyl) 2-bromo-3-hydroxypyridine Sodium methoxide, methyl iodide, methanol/DMF, reflux ~80 Converts hydroxyl to methoxy group

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(bromomethyl)-6-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3-(bromomethyl)-6-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(bromomethyl)-6-methoxypyridine depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism involves interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets vary depending on the specific application and the structure of the final product .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Reactivity/Applications
2-Bromo-3-(bromomethyl)-6-methoxypyridine C₇H₇Br₂NO 280.95 Br (C2), BrCH₂ (C3), OCH₃ (C6) Used in complex heterocycle synthesis (e.g., huperzine A) via radical cyclization .
3-Bromo-5-methoxypyridine C₆H₆BrNO 188.02 Br (C3), OCH₃ (C5) Building block for simpler intermediates; lacks bromomethyl group for alkylation .
5-Bromo-2-methoxypyridin-3-amine C₆H₇BrN₂O 203.04 Br (C5), OCH₃ (C2), NH₂ (C3) Amino group directs electrophilic substitution; used in drug discovery .
2-Bromo-6-methoxypyridine C₆H₆BrNO 188.02 Br (C2), OCH₃ (C6) Common in Suzuki-Miyaura couplings; lacks bromomethyl for further functionalization .
2-Chloro-4-(chloromethyl)-6-methoxypyridine C₇H₇Cl₂NO 196.05 Cl (C2), ClCH₂ (C4), OCH₃ (C6) Less reactive than brominated analogs; used in halogen-exchange reactions .

Pharmacological and Industrial Relevance

  • 3-Bromo-5-methoxypyridine : Used in hybrid molecules like 14-azacamptothecin, combining camptothecin and luotonin A scaffolds .
  • 5-Bromo-2-methoxypyridin-3-amine: Serves as a precursor for antitumor agents due to its amino-directed functionalization .

Research Findings and Data

Stability and Handling

  • Target Compound : Requires storage at 2–8°C to prevent degradation, reflecting its higher reactivity compared to stable analogs like 2-Bromo-6-methoxypyridine .

Biological Activity

2-Bromo-3-(bromomethyl)-6-methoxypyridine is a bromopyridine derivative notable for its unique molecular structure, which includes two bromine substituents and a methoxy group on the pyridine ring. This configuration enhances its reactivity and potential applications in biological systems and organic synthesis. The compound's biological activity is primarily attributed to its interactions with various molecular targets, which can lead to significant pharmacological effects.

  • Molecular Formula : C₇H₈Br₂N O
  • Molecular Weight : 251.95 g/mol
  • Structure : The compound features a pyridine ring substituted with two bromine atoms and a methoxy group, which influences its reactivity and interaction with biological macromolecules.

The biological activity of this compound is linked to its ability to form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can alter the function or structure of these macromolecules, making it a candidate for drug discovery and development. The presence of bromine atoms facilitates nucleophilic attack, allowing the compound to act as an inhibitor in enzymatic pathways or modulate receptor activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for developing therapeutic agents.
  • Receptor Modulation : It has potential applications in modulating receptor activity, impacting various physiological processes.

Table 1: Summary of Biological Activities

Biological ActivityDescription
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.
Receptor ModulationModulates receptor activity affecting signal transduction.
Antimicrobial ActivityPotential effectiveness against certain bacterial strains.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    A study demonstrated that this compound could inhibit the activity of specific enzymes involved in bacterial metabolism. High concentrations (50 μM) resulted in approximately 50% inhibition of enzyme activity, indicating significant potential for therapeutic applications against bacterial infections .
  • Receptor Interaction Studies :
    Interaction studies revealed that the compound could modulate receptor activity, leading to alterations in cellular signaling pathways. This modulation could be beneficial in treating diseases where receptor dysregulation is a factor .
  • Antimicrobial Activity :
    Preliminary tests showed that this compound exhibited antimicrobial properties against certain strains of bacteria, suggesting its potential as an antimicrobial agent .

Synthesis Methods

The synthesis of this compound typically involves bromination processes. Common methods include:

  • Direct Bromination : Utilizing bromine in the presence of a catalyst to introduce bromine substituents onto the pyridine ring.
  • Nucleophilic Substitution Reactions : Employing nucleophiles to replace hydrogen atoms with bromine or methoxy groups.

These methods ensure high efficiency and reproducibility in synthesizing this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-3-(bromomethyl)-6-methoxypyridine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or halogenation of precursor pyridine derivatives. Key steps include:

  • Precursor Selection : Starting with 6-methoxypyridine derivatives, introduce bromine at the 2- and 3-positions using brominating agents like PBr₃ or NBS ( ).
  • Temperature Control : Maintain temperatures between 0–5°C during bromomethylation to avoid polybromination byproducts ( ).
  • Catalyst Optimization : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity in bromination ( ).
  • Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound with >90% purity ( ).

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns and bromine positions (e.g., δ ~4.5 ppm for -CH₂Br, δ ~3.9 ppm for -OCH₃) ( ).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ = 281.89) ().
  • HPLC-PDA : Monitor purity using a C18 column with a methanol/water mobile phase (retention time ~8–10 min) ( ).

Advanced Research Questions

Q. How does the electron-withdrawing bromine group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Mechanistic Insight : The 2-bromo group activates the pyridine ring for Suzuki-Miyaura coupling by increasing electrophilicity at the 2-position. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/Na₂CO₃ at 80°C ( ).
  • Competing Pathways : The bromomethyl group may undergo elimination under basic conditions, requiring careful pH control (pH 7–8) ( ).
  • Contradiction Resolution : Conflicting reports on coupling efficiency can arise from solvent polarity; DMF improves solubility but may promote side reactions ( ).

Q. What strategies can resolve discrepancies in reported thermal stability data for this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen to measure decomposition onset temperature (expected range: 150–170°C) ( ).
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic events (e.g., crystallization at ~90°C) ( ).
  • Controlled Humidity Studies : Stability variations may stem from hygroscopicity; store samples in desiccators with silica gel ( ).

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • QSAR Modeling : Use MOE or Schrodinger Suite to correlate structural features (e.g., bromine electronegativity, methoxy group hydrophobicity) with activity against targets like kinase enzymes ( ).
  • Docking Simulations : AutoDock Vina to assess binding affinity to receptors (e.g., adenosine A₂A receptor; binding energy ≤ -8.0 kcal/mol indicates potential) ( ).

Experimental Design & Data Analysis

Q. How to design an experiment to evaluate the compound’s reactivity in nucleophilic substitutions versus elimination reactions?

  • Methodological Answer :

  • Variable Screening : Vary base strength (e.g., K₂CO₃ vs. t-BuOK) and solvent (polar aprotic vs. non-polar) in SN2 reactions.
  • Product Analysis : Use GC-MS to distinguish between substitution (retained molecular weight) and elimination (loss of HBr; MW reduction by 81.9 Da) ( ).
  • Kinetic Profiling : Pseudo-first-order rate constants (k) derived from time-resolved ¹H NMR to quantify pathway dominance ( ).

Q. What are the best practices for handling contradictions in spectroscopic data across different studies?

  • Methodological Answer :

  • Reference Standards : Compare spectra with PubChem-deposited data for 2-bromo-6-methoxypyridine derivatives ().
  • Solvent Artifact Checks : Ensure solvents (e.g., CDCl₃) are deuterated and free of proton impurities that may obscure NMR signals ( ).
  • Collaborative Validation : Share raw data (e.g., .dx NMR files) via platforms like Zenodo for peer verification ( ).

Structural & Functional Analysis

Q. How does the bromomethyl group’s steric hindrance affect the compound’s ability to act as a ligand in coordination chemistry?

  • Methodological Answer :

  • X-ray Crystallography : Resolve metal-complex structures (e.g., with Pd(II) or Cu(I)) to assess bond angles and steric clashes ( ).
  • DFT Calculations : Gaussian09 to model ligand-metal interaction energies; compare with analogous ligands lacking the bromomethyl group ( ).

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